

Application of Platinum-Titanium Catalysts in Automotive Emission Control

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Compound of Interest		
Compound Name:	Platinum;titanium	
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Introduction

Platinum group metals (PGMs) are crucial components in catalytic converters, which are essential for mitigating harmful emissions from internal combustion engines.[1] Platinum (Pt), in particular, is highly effective for the oxidation of carbon monoxide (CO) and unburned hydrocarbons (HC).[2][3] The performance of platinum-based catalysts can be significantly enhanced by utilizing titanium-based supports, such as titanium dioxide (TiO2) and titanium nitride (TiN). This application note details the synthesis, characterization, and performance of platinum-titanium (Pt-Ti) catalysts in the context of automotive catalytic converters, providing comprehensive experimental protocols and performance data. The strong interaction between platinum and titanium-based supports, along with the unique electronic properties of these composite materials, leads to superior catalytic activity and stability.[4]

Data Presentation

The following tables summarize the quantitative data on the performance of platinum-titanium catalysts for CO and NOx conversion.



Catalyst Compositio n	Support Material	Reactant(s)	Temperatur e (°C)	Conversion Efficiency (%)	Reference(s
0.5 wt% Pt	TiO ₂ (Anatase)	NO, C₃H6	180	47.03 (NOx)	[5]
9-15 wt% Pt	TiN	СО	Room Temp	~120 times higher than Pt black	[6][7]
Pt	TiO ₂	NНз	150	50 (NH₃)	[8]
Pt/TiO ₂ (700° C)	TiO ₂	СО	<100	High	[9]

Table 1: Performance of Platinum-Titanium Catalysts in CO and NOx Conversion

Catalyst	Particle Size (nm)	Temperat ure (°C)	Total Pressure (mbar)	O ₂ :CO Ratio	Turnover Frequenc y (TOF) (s ⁻¹)	Referenc e(s)
Pt/TiO ₂	7.8	80	0.11 and 1.1	1:1	0.01	[10]
Pt/TiO ₂	1.3	80	0.11 and 1.1	1:1	0.171	[10]
Pt/TiO ₂	1.3	240	0.6 and 1.1	1:1	3.312 - 4.355	[10]

Table 2: Turnover Frequency for CO Oxidation on Pt/TiO_2 Catalysts

Experimental Protocols Synthesis of Pt/TiO₂ Catalyst via Impregnation Method

This protocol describes a common method for synthesizing a Pt/TiO2 catalyst.



Materials:

- Titanium dioxide (TiO₂) support (e.g., P25)
- Hexachloroplatinic acid (H₂PtCl₆) solution (platinum precursor)
- Deionized water
- Drying oven
- Calcination furnace

Procedure:

- Support Pre-treatment (Optional but Recommended): Calcine the TiO₂ support at a high temperature (e.g., 700 °C) to improve its properties.[9]
- Impregnation: a. Weigh a desired amount of TiO₂ support and place it in a beaker. b.
 Calculate the required volume of the H₂PtCl₆ solution to achieve the target platinum loading (e.g., 0.5 wt%). c. Add the calculated volume of the platinum precursor solution to the TiO₂ support dropwise while continuously stirring to ensure uniform distribution. d. Continue stirring the slurry for several hours at room temperature.
- Drying: Transfer the impregnated support to a drying oven and dry at 100-120 °C overnight to remove the solvent.
- Calcination: Place the dried powder in a calcination furnace. Heat the sample in air to a specific temperature (e.g., 500 °C) for a few hours. The heating rate and final temperature can significantly impact the catalyst's properties.[9]
- Reduction (Optional): The calcined catalyst can be reduced under a hydrogen atmosphere to ensure the platinum is in its metallic state.

Characterization: Temperature Programmed Reduction (TPR)

TPR is used to determine the reducibility of the catalyst's metal species.



Instrumentation:

- Chemisorption analyzer equipped with a thermal conductivity detector (TCD)
- Quartz U-tube reactor
- Furnace

Procedure:

- Sample Preparation: Place a known weight of the catalyst (e.g., 50-100 mg) into the quartz reactor and secure it with quartz wool.
- Pre-treatment/Cleaning: Heat the sample under an inert gas flow (e.g., Argon or Helium) to a specific temperature (e.g., 200 °C) to remove any adsorbed impurities and water.[10]
- Reduction: a. Cool the sample to room temperature under the inert gas flow. b. Switch the gas to a reducing mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate (e.g., 30-50 mL/min).
 c. Program the furnace to ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 500-800 °C). d. The TCD will monitor the hydrogen consumption as a function of temperature. The resulting peaks in the TPR profile correspond to the reduction of different platinum species.

Characterization: CO Pulse Chemisorption

This technique is used to determine the metal dispersion and active metal surface area.

Instrumentation:

- Chemisorption analyzer with a TCD and a loop for injecting a known volume of gas.
- U-tube reactor.

Procedure:

• Sample Preparation and Reduction: a. Load a known amount of catalyst (e.g., 100 mg) into the reactor.[9] b. Reduce the catalyst in-situ following a similar procedure to the TPR pretreatment to ensure the platinum surface is clean and metallic. c. After reduction, cool the



sample to the analysis temperature (typically near room temperature) under an inert gas flow.

- Pulse Injection: a. Inject pulses of a known volume of a calibration gas (e.g., 10% CO in He) into the inert gas stream flowing over the catalyst. b. The TCD will detect the amount of CO that is not adsorbed by the catalyst in each pulse. c. Initially, most of the CO will be chemisorbed onto the active platinum sites. As the surface becomes saturated, the amount of unadsorbed CO detected by the TCD will increase with each pulse until it reaches a constant value, indicating that no more CO is being adsorbed.
- Data Analysis: The total amount of chemisorbed CO is calculated by summing the adsorbed amounts from each pulse. This value is then used to calculate the metal dispersion, active metal surface area, and particle size.

Catalytic Activity Testing in a Fixed-Bed Reactor

This protocol outlines the procedure for evaluating the catalytic performance for CO and NOx conversion.

Instrumentation:

- Fixed-bed reactor system (typically a quartz or stainless steel tube).
- Mass flow controllers for precise gas composition control.
- · Furnace with temperature controller.
- Gas analyzer (e.g., mass spectrometer or gas chromatograph) to measure the concentration of reactants and products.

Procedure:

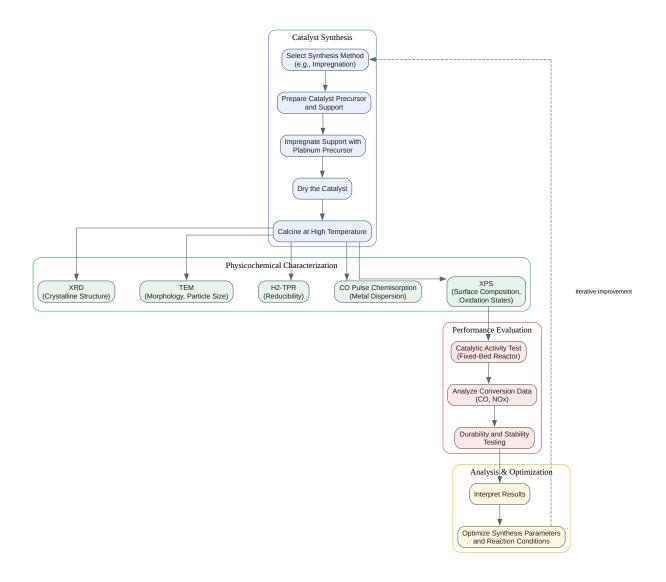
- Catalyst Loading: Load a specific amount of the catalyst into the reactor, securing it with quartz wool to create a fixed bed.[11]
- Pre-treatment: Activate the catalyst in-situ by heating it under a specific gas flow (e.g., reduction in H₂ or oxidation in O₂) as determined from characterization results.



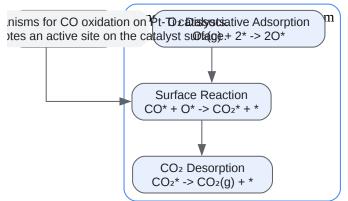
- Reaction: a. Set the reactor temperature to the desired starting point. b. Introduce the reactant gas mixture with a defined composition (e.g., for CO oxidation: 1% CO, 10% O₂, balance Ar; for NOx reduction: 150 ppm NO, 150 ppm C₃H₆, 18 vol% O₂, balance Ar) at a specific total flow rate to achieve a desired gas hourly space velocity (GHSV).[5] c. Allow the reaction to reach a steady state. d. Analyze the composition of the effluent gas stream using the gas analyzer. e. Repeat the measurement at different temperatures to obtain a light-off curve (conversion vs. temperature).
- Data Calculation: Calculate the conversion of CO and NOx at each temperature using the following formula: Conversion (%) = [(Concentration_in Concentration_out) / Concentration_in] * 100

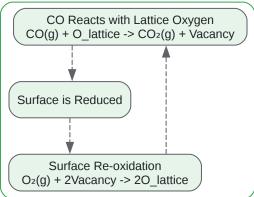
Visualizations











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